- Pyrazole derivatives as inhibitor compounds, compositions, and use, World Intellectual Property Organization, , ,
Cas no 942282-41-9 (Methyl 2-(4-bromo-3-fluorophenyl)acetate)

942282-41-9 structure
Nom du produit:Methyl 2-(4-bromo-3-fluorophenyl)acetate
Numéro CAS:942282-41-9
Le MF:C9H8BrFO2
Mégawatts:247.061025619507
MDL:MFCD22418249
CID:2093248
PubChem ID:71265948
Methyl 2-(4-bromo-3-fluorophenyl)acetate Propriétés chimiques et physiques
Nom et identifiant
-
- Methyl 2-(4-bromo-3-fluorophenyl)acetate
- Methyl (4-bromo-3-fluorophenyl)acetate
- Methyl 4-bromo-3-fluorobenzeneacetate (ACI)
- (4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester
- DTXSID401285712
- CS-0061878
- DB-319747
- GJSFSDMLTLWFQN-UHFFFAOYSA-N
- methyl2-(4-bromo-3-fluorophenyl)acetate
- TS-03396
- SB40114
- SCHEMBL14710854
- EN300-206404
- AKOS025287085
- SY274624
- Methyl 4-Bromo-3-fluorophenylacetate
- MFCD22418249
- Methyl 4-bromo-3-fluorobenzeneacetate
- 942282-41-9
-
- MDL: MFCD22418249
- Piscine à noyau: 1S/C9H8BrFO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3
- La clé Inchi: GJSFSDMLTLWFQN-UHFFFAOYSA-N
- Sourire: O=C(CC1C=C(F)C(Br)=CC=1)OC
Propriétés calculées
- Qualité précise: 245.96917g/mol
- Masse isotopique unique: 245.96917g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 3
- Complexité: 187
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.5
- Surface topologique des pôles: 26.3Ų
Methyl 2-(4-bromo-3-fluorophenyl)acetate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-206404-2.5g |
methyl 2-(4-bromo-3-fluorophenyl)acetate |
942282-41-9 | 95% | 2.5g |
$224.0 | 2023-11-13 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0843-1g |
(4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester |
942282-41-9 | 96% | 1g |
¥3060.38 | 2025-01-22 | |
Enamine | EN300-206404-0.25g |
methyl 2-(4-bromo-3-fluorophenyl)acetate |
942282-41-9 | 95% | 0.25g |
$62.0 | 2023-11-13 | |
Alichem | A019112037-5g |
Methyl 2-(4-bromo-3-fluorophenyl)acetate |
942282-41-9 | 95% | 5g |
$1376.96 | 2023-08-31 | |
ChemScence | CS-0061878-100mg |
Methyl 2-(4-bromo-3-fluorophenyl)acetate |
942282-41-9 | 99.57% | 100mg |
$72.0 | 2022-04-26 | |
ChemScence | CS-0061878-250mg |
Methyl 2-(4-bromo-3-fluorophenyl)acetate |
942282-41-9 | 99.57% | 250mg |
$120.0 | 2022-04-26 | |
eNovation Chemicals LLC | Y1128178-5g |
(4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester |
942282-41-9 | 95% | 5g |
$1095 | 2024-07-28 | |
Aaron | AR00IIOO-25g |
Methyl (4-bromo-3-fluorophenyl)acetate |
942282-41-9 | 98% | 25g |
$519.00 | 2025-02-28 | |
1PlusChem | 1P00IIGC-250mg |
Methyl (4-bromo-3-fluorophenyl)acetate |
942282-41-9 | 98% | 250mg |
$10.00 | 2025-03-01 | |
Aaron | AR00IIOO-250mg |
Methyl (4-bromo-3-fluorophenyl)acetate |
942282-41-9 | 98% | 250mg |
$11.00 | 2025-02-28 |
Methyl 2-(4-bromo-3-fluorophenyl)acetate Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 5 min, rt; overnight, 55 °C
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 3 h, rt
Référence
- Preparation of biaryl urea derivatives useful as RORγt inhibitors, China, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 min, 0 °C; 16 h, rt
Référence
- Preparation of sulfonylurea compound and compositions for treating conditions associated with NLRP activity, World Intellectual Property Organization, , ,
Synthetic Routes 4
Conditions de réaction
Référence
- Preparation of novel biphenyl compounds or salts thereof as lysine specific demethylase 1 (LSD1) inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 5
Conditions de réaction
Référence
- Process fro preparation of pyridine derivative and use thereof, World Intellectual Property Organization, , ,
Synthetic Routes 6
Conditions de réaction
Référence
- Method for predicting therapeutic effect of LSD1 inhibitor based on expression of INSM1, and method for cancer treatment, World Intellectual Property Organization, , ,
Synthetic Routes 7
Conditions de réaction
Référence
- Antitumor effect potentiator comprising biphenyl compound having LSD1-inhibiting activity for combination therapy, World Intellectual Property Organization, , ,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ; rt; 6 h, 50 °C
Référence
- Heterocyclic compounds as GLP-1 agonists and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 0 °C; overnight, 60 °C
Référence
- Preparation of oxabispidines for the treatment of cardiac arrhythmias, World Intellectual Property Organization, , ,
Synthetic Routes 10
Conditions de réaction
Référence
- Preparation of biaryl urea derivatives useful as RORγt inhibitors, China, , ,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 3 h, 60 °C
Référence
- Preparation of pyridine derivatives as rearranged during transfection (RET) kinase inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 3 h, 80 °C
Référence
- Preparation of N-heterocyclylcarbamates as lysophosphatidic acid (LPA) receptor antagonists, World Intellectual Property Organization, , ,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Methanol , Water ; overnight, reflux; cooled
1.2 Reagents: Water
1.2 Reagents: Water
Référence
- Preparation of imidazole derivatives as bombesin receptor subtype-3 modulators, World Intellectual Property Organization, , ,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 4 h, 50 °C; 50 °C → rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Référence
- Preparation of oxazole derivatives as hormone receptor modulators for treating metabolic conditions and disorders, World Intellectual Property Organization, , ,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol , Dimethylformamide ; 0 °C; 1 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8, rt
Référence
- Phenyl acetamide based IL-17A modulators and uses thereof, World Intellectual Property Organization, , ,
Methyl 2-(4-bromo-3-fluorophenyl)acetate Raw materials
Methyl 2-(4-bromo-3-fluorophenyl)acetate Preparation Products
Methyl 2-(4-bromo-3-fluorophenyl)acetate Littérature connexe
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:942282-41-9)Methyl 2-(4-bromo-3-fluorophenyl)acetate

Pureté:99%
Quantité:25g
Prix ($):566.0